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Abstract

This technical guide provides a comprehensive examination of the physicochemical
characteristics of 2-Amino-3-methylbenzonitrile (CAS No: 69797-49-5), a key heterocyclic
building block in contemporary drug discovery and materials science. As a substituted
aminobenzonitrile, its unique electronic and structural features—conferred by the interplay
between the electron-donating amino and methyl groups and the electron-withdrawing nitrile
moiety—make it a molecule of significant interest. This document synthesizes theoretical
knowledge with practical, field-proven insights into its structural, physical, and spectroscopic
properties. It is intended for researchers, medicinal chemists, and drug development
professionals who require a deep, functional understanding of this compound for application in
synthesis, lead optimization, and materials engineering. We will delve into its core properties,
predictive spectroscopic signatures, and the causality behind its behavior, supported by robust
experimental protocols designed for validation and reproducibility.

Molecular Identity and Core Properties

2-Amino-3-methylbenzonitrile is an aromatic compound featuring a benzene ring substituted
with an amino (-NHz), a methyl (-CHs), and a nitrile (-C=N) group. The ortho-positioning of the
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amino and nitrile groups, coupled with the adjacent methyl group, creates a distinct electronic
and steric environment that governs its reactivity and physical properties.

The nitrile group is a powerful electron-withdrawing group and a versatile synthetic handle,
while the amino group is a classic electron-donating group and a hydrogen bond donor. This
"push-pull" electronic arrangement is fundamental to its utility in constructing complex
molecular architectures. Benzonitrile derivatives are prevalent in medicinal chemistry, often
serving as key intermediates or core scaffolds in the development of kinase inhibitors and other
targeted therapeutics.[1][2]

Structural and Physical Data Summary

The fundamental physicochemical data for 2-Amino-3-methylbenzonitrile are summarized
below. It is critical to note that while some data are empirically determined, others are predicted
based on the analysis of structurally analogous compounds and computational models.
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Property

Value

Source(s)

CAS Number

69797-49-5

[3]4]

Molecular Formula

CsHsN2

[3][5]

Molecular Weight

132.16 g/mol

[3]4]

Appearance

Predicted to be a crystalline

solid, likely off-white to yellow.

[6]7]

Melting Point

Data not widely reported;
predicted to be higher than 2-
aminobenzonitrile (50-51 °C)
due to increased molecular
weight and potential for varied

crystal packing.

[8]

Boiling Point

Not available; likely
decomposes at atmospheric
pressure. High boiling point

expected under vacuum.

[°]

Solubility

Predicted to be poorly soluble
in water, but soluble in polar
organic solvents such as
ethanol, acetone, acetonitrile,
and DMSO.

[10][11]

Predicted XlogP

1.9

[5]

Structural Representation and Functional Group

Analysis

The interplay of the functional groups dictates the molecule's chemical personality. The

diagram below highlights these key groups and their primary electronic influence on the

aromatic system.

Caption: Key functional groups and their electronic effects on the aromatic ring.
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Spectroscopic Profile: A Predictive Analysis

Direct empirical spectra for 2-Amino-3-methylbenzonitrile are not widely published. However,
a highly accurate spectroscopic profile can be predicted based on established principles and
data from analogous structures. This predictive analysis is crucial for quality control, reaction
monitoring, and structural confirmation.

'H and **C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation.
The predicted spectrum is a direct reflection of the unique electronic environment of each
proton and carbon nucleus.

e 1H NMR (Predicted, 400 MHz, CDCIs):

o Aromatic Protons (6 6.5-7.5 ppm): The three protons on the benzene ring will appear as a
complex multiplet system. The proton positioned between the amino and methyl groups
will likely be the most upfield due to the combined electron-donating effects.

o Amine Protons (o 3.5-4.5 ppm): A broad singlet corresponding to the two -NHz protons.
The chemical shift can vary significantly with concentration and solvent due to hydrogen
bonding.[12]

o Methyl Protons (0 2.1-2.3 ppm): A sharp singlet integrating to three protons, representing
the -CHs group.

e 13C NMR (Predicted, 100 MHz, CDCls):

o Aromatic Carbons (& 110-150 ppm): Six distinct signals are expected. The carbon bearing
the amino group will be significantly shielded (upfield), while the carbon attached to the
nitrile group will be deshielded (downfield).

o Nitrile Carbon (0 ~118 ppm): A characteristically sharp signal for the -C=N carbon.[13]

o Methyl Carbon (& ~20 ppm): An upfield signal corresponding to the -CHs carbon.

Infrared (IR) Spectroscopy
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IR spectroscopy provides unambiguous evidence for the presence of key functional groups.
The C=N stretch is particularly diagnostic.

o Key IR Absorptions (Predicted, cm™2):

o N-H Stretch (3350-3500 cm~1): Two distinct, sharp-to-medium bands characteristic of a
primary amine (-NHz).[14]

o C-H Stretch (Aromatic) (3000-3100 cm~1): One or more weak bands.
o C-H Stretch (Aliphatic) (2850-3000 cm~1): Bands corresponding to the methyl group.

o C=N Stretch (2220-2240 cm~1): A sharp, intense peak. Conjugation with the aromatic ring
shifts this peak to a slightly lower wavenumber compared to saturated nitriles.[14]

o N-H Bend (1580-1650 cm~1): A medium to strong scissoring vibration.

o C=C Stretch (Aromatic) (~1450-1600 cm~1): Multiple bands of varying intensity.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern,
confirming the overall structure.

o Predicted Fragmentation (Electron lonization, EI):
o Molecular lon (M*): An intense peak at m/z = 132.

o Key Fragments: Expect losses corresponding to stable neutral molecules or radicals.
Common fragmentation pathways for related molecules include the loss of HCN (m/z =
105) and the loss of a methyl radical (CHs, m/z = 117).[15][16]

Relevance in Drug Discovery and Development

The aminobenzonitrile scaffold is a "privileged structure” in medicinal chemistry. Its rigidity,
defined vector projections for substituents, and ability to engage in multiple non-covalent
interactions make it an ideal starting point for inhibitor design.
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» Kinase Inhibition: The nitrile group is an effective hydrogen bond acceptor and can serve as
a bioisostere for other functional groups, making it a common feature in ATP-competitive
kinase inhibitors.[1]

o Receptor Antagonism: Derivatives of 2-Amino-3-methylbenzonitrile have been synthesized
and evaluated as potent dual antagonists for the A2A and AzB adenosine receptors, which
are important targets in immuno-oncology.[17]

o Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which
can impart favorable pharmacokinetic properties to a drug candidate.[18] The amino group,
however, provides a potential site for metabolic modification (e.g., N-acetylation), a factor
that must be considered during lead optimization.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific
Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely
related aminobenzonitriles provide a reliable guide for safe handling.

e Hazards: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory
irritation. Harmful if swallowed or in contact with skin.[19][20][21]

e Handling Precautions:

(¢]

Use only in a well-ventilated area, preferably within a chemical fume hood.

[¢]

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab
coat, and chemical safety goggles.[20]

[¢]

Avoid breathing dust, fumes, or vapors.[19]

[¢]

Wash hands thoroughly after handling.
» Storage:
o Store in a tightly closed container in a cool, dry, and well-ventilated area.

o Keep away from incompatible substances such as strong oxidizing agents.
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o Store locked up.[19]

Experimental Protocols for Physicochemical
Characterization

The following protocols are designed as self-validating systems, providing accurate and
reproducible data. The causality behind each step is explained to ensure a deep understanding
of the methodology.

General Workflow for Physicochemical Characterization

This diagram outlines the logical flow for a comprehensive analysis of a new batch of 2-Amino-
3-methylbenzonitrile.

Caption: Standard experimental workflow for compound characterization.

Protocol: Melting Point Determination (Capillary Method)

e Principle: The melting point is a sensitive indicator of purity. A sharp melting range (typically
<1°C) suggests high purity, while a broad range indicates the presence of impurities.

o Methodology:

o Sample Preparation: Finely powder a small amount of 2-Amino-3-methylbenzonitrile
using a spatula. Impurities can be trapped in larger crystals, and powdering ensures
homogeneity.

o Capillary Loading: Tap the open end of a capillary tube into the powder to load a small
amount (2-3 mm height). Invert and tap the sealed end on a hard surface to pack the
sample tightly. A well-packed sample ensures uniform heat transfer.

o Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

o Rapid Scan: Heat the sample rapidly to determine an approximate melting range. This
saves time and prevents thermal degradation from prolonged heating.

o Accurate Determination: Prepare a new sample. Heat rapidly to ~10°C below the
approximate melting point found in step 4. Then, reduce the heating rate to 1-2°C per
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minute. A slow ramp rate is critical for allowing the system to reach thermal equilibrium,
ensuring an accurate reading.

o Recording: Record the temperature at which the first drop of liquid appears (onset) and
the temperature at which the last solid particle melts (clear point). This is the melting
range.

Protocol: Solubility Screening (Isothermal Method)

e Principle: This method determines the saturation solubility of the compound in various
solvents, which is critical for designing reaction conditions, purification strategies, and
formulation development.

o Methodology:

o Solvent Selection: Choose a representative panel of solvents (e.g., water, methanol,
ethanol, acetone, acetonitrile, toluene, dichloromethane). This panel covers a range of
polarities and hydrogen bonding capabilities.

o Sample Preparation: To 1 mL of each solvent in a separate, sealed vial, add a pre-
weighed excess of 2-Amino-3-methylbenzonitrile (e.g., 20 mg). An excess is required to
ensure a saturated solution is formed.

o Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours. This
duration is chosen to ensure the system reaches solid-liquid equilibrium.

o Phase Separation: Allow the vials to stand undisturbed at the same constant temperature
for at least 2 hours for the excess solid to settle. Alternatively, centrifuge the vials. This
step is crucial to avoid sampling undissolved solid.

o Quantification: Carefully withdraw a known volume of the supernatant (the saturated
solution). Dilute this aliquot with a suitable solvent (e.g., acetonitrile) to a concentration
within the linear range of an HPLC-UV detector.

o Analysis: Analyze the diluted sample by a calibrated HPLC-UV method to determine its
concentration. The original solubility is then back-calculated. The use of a calibrated HPLC
method provides a highly accurate and reproducible measurement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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